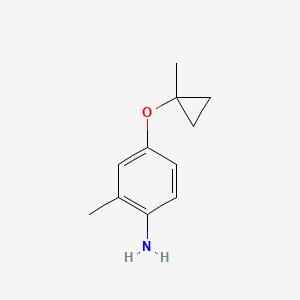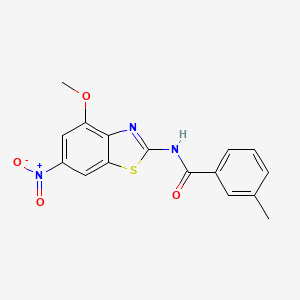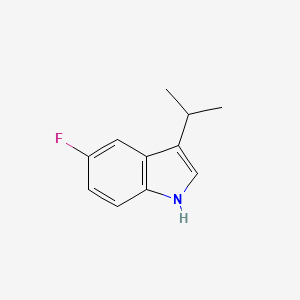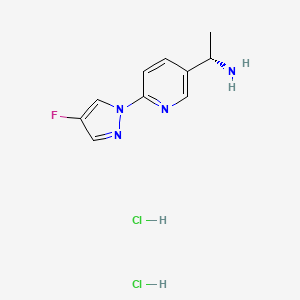
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, hereafter referred to as compound A, is a novel small-molecule that has recently been synthesized and studied for its potential applications in scientific research. Compound A is an organic compound that is composed of a pyrazole ring, a pyridine ring, and an ethanamine group. It is a colorless solid that is slightly soluble in water and is highly soluble in organic solvents such as methanol, ethanol, and acetonitrile. Compound A has been studied for its potential use in a variety of applications, including drug design, biochemistry, and laboratory experiments.
科学研究应用
Compound A has a variety of potential applications in scientific research. It has been studied for its potential use as a tool for drug design, as it has been found to interact with a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. Compound A has also been studied for its potential use in biochemistry and laboratory experiments, as it has been found to act as a fluorescent probe for various biochemical processes. Furthermore, compound A has been studied for its potential use in the development of novel therapeutic agents, as it has been found to possess anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of compound A is not yet fully understood. However, it is believed to interact with various proteins in order to modulate their activity. For example, compound A has been found to interact with G-protein coupled receptors, ion channels, and enzymes, which suggests that it may act as an allosteric modulator of these proteins. Furthermore, compound A has been found to act as a fluorescent probe for various biochemical processes, suggesting that it may also be involved in the regulation of these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound A are still being studied. However, it has been found to possess anti-inflammatory and anti-cancer properties, suggesting that it may be useful in the development of novel therapeutic agents. Furthermore, compound A has been found to possess antioxidant activity, suggesting that it may be useful in the treatment of oxidative stress-related diseases. In addition, compound A has been found to possess neuroprotective properties, suggesting that it may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
Compound A has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of compound A is its ability to act as a fluorescent probe for various biochemical processes. This makes it an ideal tool for monitoring and measuring biochemical reactions in the laboratory. Furthermore, compound A is relatively stable and is soluble in a variety of organic solvents, which makes it easy to handle and store in the laboratory.
However, there are a number of limitations associated with the use of compound A in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. Furthermore, compound A has not been extensively studied, which means that its exact mechanism of action is not yet fully understood.
未来方向
The potential applications of compound A are still being explored, and there are a number of future directions that could be explored. For example, further research could be conducted to better understand the exact mechanism of action of compound A and to determine its potential therapeutic applications. In addition, further research could be conducted to explore the potential of compound A as an imaging agent and to determine its potential applications in drug design. Furthermore, further research could be conducted to explore the potential of compound A as a fluorescent probe for various biochemical processes and to determine its potential applications in laboratory experiments. Finally, further research could be conducted to explore the potential of compound A as an antioxidant agent and to determine its potential applications in the treatment of oxidative stress-related diseases.
合成方法
Compound A was synthesized using a multi-step reaction process. The first step involved the formation of the pyrazole ring, which was achieved by the condensation of 4-fluoro-1H-pyrazole-1-carbaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. The second step involved the formation of the pyridine ring, which was achieved by the condensation of 4-fluoro-1H-pyrazole-1-carbaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. The final step involved the formation of the ethanamine group, which was achieved by the condensation of 4-fluoro-1H-pyrazole-1-carbaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. The product was then purified by recrystallization from methanol and the dihydrochloride salt was formed by the addition of hydrochloric acid.
属性
IUPAC Name |
(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXYYVMNJUPEN-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

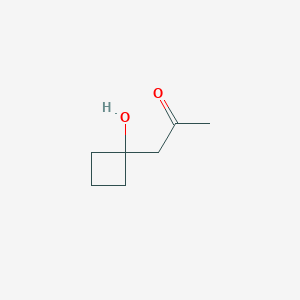
![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)

![Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2467617.png)
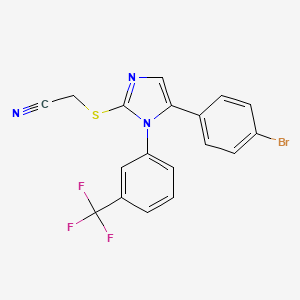




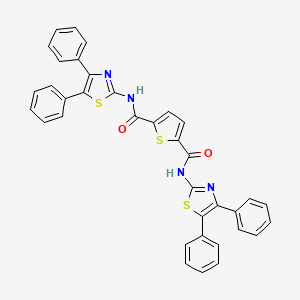
![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2467628.png)
